FX1 Demonstrates 9-Fold Superior Inhibitory Potency Over First-Generation BCL6 Inhibitor 79-6
FX1 is a second-generation BCL6 inhibitor that exhibits significantly greater potency than its predecessor 79-6. In a direct head-to-head comparison using a HEK293T-based luciferase reporter assay, FX1 achieved an IC50 of 35 μM, whereas 79-6 required a concentration of 318 μM to achieve comparable inhibition . This difference represents an approximate 9-fold improvement in cellular potency.
| Evidence Dimension | Cellular potency (IC50) |
|---|---|
| Target Compound Data | 35 μM |
| Comparator Or Baseline | 79-6: 318 μM |
| Quantified Difference | 9.1-fold lower IC50 |
| Conditions | HEK293T-based luciferase reporter assay measuring reversal of BCL6/corepressor-mediated transcriptional repression |
Why This Matters
The 9-fold potency improvement reduces the effective working concentration required for cellular assays, potentially minimizing off-target and solvent-related artifacts in DLBCL models.
